molecular formula C10H5ClFNOS B7995311 2-(4-Chloro-2-fluorobenzoyl)thiazole

2-(4-Chloro-2-fluorobenzoyl)thiazole

Cat. No.: B7995311
M. Wt: 241.67 g/mol
InChI Key: NRHSECXPMQARGM-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-fluorobenzoyl)thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms in its thiazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-fluorobenzoyl)thiazole typically involves the reaction of 4-chloro-2-fluorobenzoyl chloride with thiazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-fluorobenzoyl)thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while oxidation and reduction can lead to different oxidation states of the thiazole ring .

Scientific Research Applications

2-(4-Chloro-2-fluorobenzoyl)thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-fluorobenzoyl)thiazole involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cell membrane integrity, and interfere with DNA replication. These actions contribute to its antibacterial, antifungal, and anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Fluorobenzoyl)thiazole
  • 2-(4-Chlorobenzoyl)thiazole
  • 2-(4-Methylbenzoyl)thiazole

Uniqueness

2-(4-Chloro-2-fluorobenzoyl)thiazole is unique due to the presence of both chlorine and fluorine atoms in its benzoyl group. This dual substitution enhances its electronic properties and biological activity compared to similar compounds that lack one of these substituents .

Properties

IUPAC Name

(4-chloro-2-fluorophenyl)-(1,3-thiazol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFNOS/c11-6-1-2-7(8(12)5-6)9(14)10-13-3-4-15-10/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRHSECXPMQARGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(=O)C2=NC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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